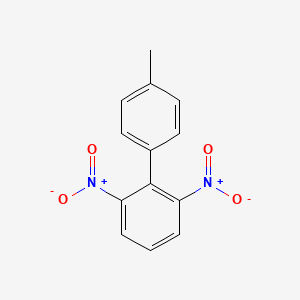
4'-Methyl-2,6-dinitro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Methyl-2,6-dinitro-1,1’-biphenyl is an organic compound characterized by the presence of two nitro groups and a methyl group attached to a biphenyl structure
Preparation Methods
The synthesis of 4’-Methyl-2,6-dinitro-1,1’-biphenyl typically involves nitration reactions. One common method is the nitration of 4’-methylbiphenyl using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the biphenyl ring .
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
4’-Methyl-2,6-dinitro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, such as halogenation, where halogens like chlorine or bromine are introduced into the aromatic ring.
The major products formed from these reactions include amino derivatives, halogenated biphenyls, and carboxylated biphenyls, respectively.
Scientific Research Applications
4’-Methyl-2,6-dinitro-1,1’-biphenyl has several scientific research applications:
Mechanism of Action
The mechanism of action of 4’-Methyl-2,6-dinitro-1,1’-biphenyl and its derivatives involves interactions with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The pathways involved may include oxidative stress, enzyme inhibition, and disruption of cellular signaling .
Comparison with Similar Compounds
4’-Methyl-2,6-dinitro-1,1’-biphenyl can be compared with other nitro-substituted biphenyls, such as:
2,2’-Dinitrobiphenyl: Similar in structure but lacks the methyl group, which can influence its reactivity and applications.
4,4’-Dinitrobiphenyl:
2-Methyl-4,6-dinitrophenol: Contains a phenol group instead of a biphenyl structure, resulting in distinct chemical properties and applications.
The uniqueness of 4’-Methyl-2,6-dinitro-1,1’-biphenyl lies in its specific substitution pattern, which imparts unique reactivity and potential for diverse applications.
Properties
CAS No. |
23621-60-5 |
|---|---|
Molecular Formula |
C13H10N2O4 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
2-(4-methylphenyl)-1,3-dinitrobenzene |
InChI |
InChI=1S/C13H10N2O4/c1-9-5-7-10(8-6-9)13-11(14(16)17)3-2-4-12(13)15(18)19/h2-8H,1H3 |
InChI Key |
UKNFKMQHTFOMOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


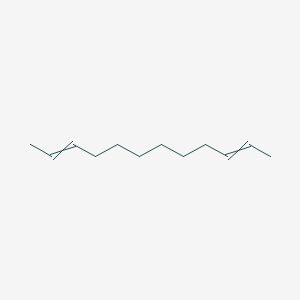

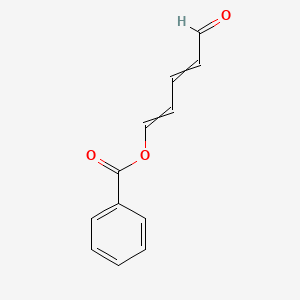
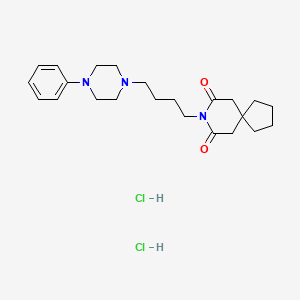
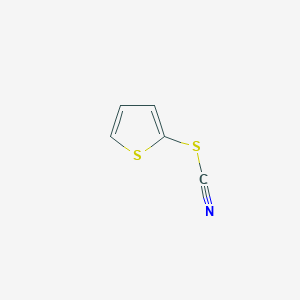


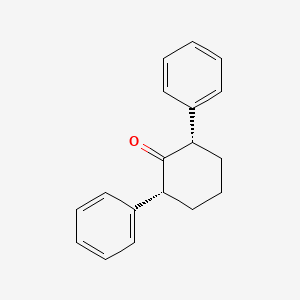
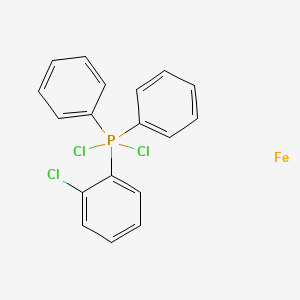

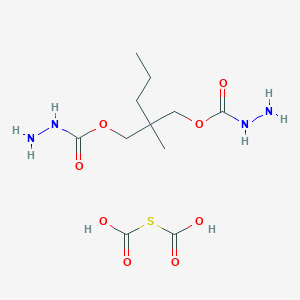
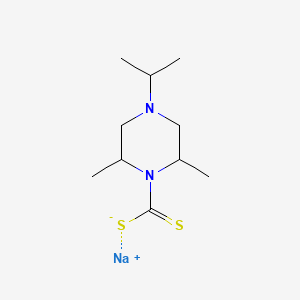
![2-{[2-(Methoxycarbonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14700945.png)
![3,3'-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3h)-one)](/img/structure/B14700951.png)
